2-(morpholine-4-carbonyl)morpholine hydrochloride
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Overview
Description
2-(morpholine-4-carbonyl)morpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholine is a heterocyclic amine that contains both amine and ether functional groups. This compound is known for its unique structure, which includes two morpholine rings connected by a carbonyl group, and it is often used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . This reaction produces 4-morpholinecarbonyl chloride, which can then be further reacted with another molecule of morpholine to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Chemical Reactions Analysis
Types of Reactions
2-(morpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the hydrochloride form is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(morpholine-4-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. As an inhibitor of monoamine oxidase A (MAO-A), the compound binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Morpholine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
2-(morpholine-4-carbonyl)morpholine hydrochloride is unique due to its dual morpholine structure connected by a carbonyl group, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase A (MAO-A) sets it apart from other morpholine derivatives, making it valuable in medicinal chemistry and drug development.
Properties
CAS No. |
1541254-60-7 |
---|---|
Molecular Formula |
C9H17ClN2O3 |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
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